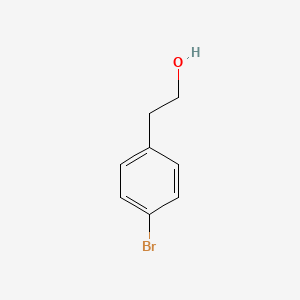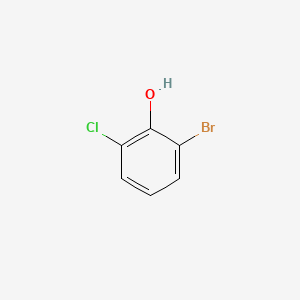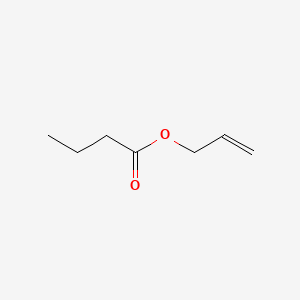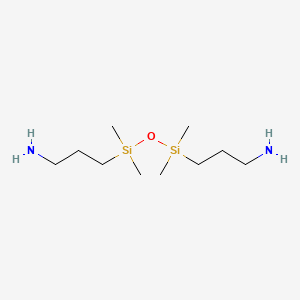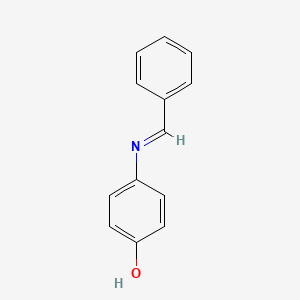
4-ベンジリデンアミノフェノール
概要
説明
4-Benzylideneaminophenol is an organic compound with the molecular formula C13H11NO. It is a Schiff base derived from the condensation of 4-aminophenol and benzaldehyde.
科学的研究の応用
4-Benzylideneaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in coordination chemistry
Biology: The compound has been studied for its potential antimicrobial and antidiabetic activities.
Industry: It is used in the production of dyes, pigments, and polymers due to its chromophoric properties
作用機序
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It is known that the compound’s structure can interact with various biological molecules, potentially influencing their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
It is plausible that the compound could interact with multiple pathways given its potential to interact with various biological molecules .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Given the compound’s potential to interact with various biological molecules , it is likely that it could have diverse effects on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
4-Benzylideneaminophenol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of polyphenols with Schiff base pendent groups through enzymatic polymerization using horseradish peroxidase as a catalyst . This interaction highlights the compound’s ability to participate in enzyme-catalyzed reactions, potentially affecting the activity of other enzymes and proteins in the process.
Cellular Effects
The effects of 4-Benzylideneaminophenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Schiff base-containing compounds, such as 4-Benzylideneaminophenol, exhibit electronic transitions through excited state intra-molecular proton transfer, which can impact cellular processes . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Benzylideneaminophenol exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes, such as horseradish peroxidase, demonstrates its ability to modulate enzymatic activity . Additionally, its electronic structure and dipole moments suggest that it can influence molecular interactions and stability .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Benzylideneaminophenol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that Schiff base compounds, including 4-Benzylideneaminophenol, exhibit solvatochromic behavior, which reflects changes in their electronic structures and spectroscopic properties over time . These temporal effects can impact the compound’s activity and efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of 4-Benzylideneaminophenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For example, the compound has been shown to be harmful if swallowed, indicating potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining the safe and effective use of 4-Benzylideneaminophenol in research.
Metabolic Pathways
4-Benzylideneaminophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enzymatic reactions, such as those catalyzed by horseradish peroxidase, highlights its involvement in metabolic processes . Additionally, its electronic properties suggest that it can influence the regulation of metabolic pathways through feedback inhibition and other mechanisms .
Transport and Distribution
The transport and distribution of 4-Benzylideneaminophenol within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can affect its movement and distribution within the cellular environment . These interactions can influence the compound’s efficacy and activity in biochemical reactions.
Subcellular Localization
The subcellular localization of 4-Benzylideneaminophenol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall activity within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 4-Benzylideneaminophenol is typically synthesized through a Schiff base reaction, where 4-aminophenol reacts with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .
化学反応の分析
Types of Reactions: 4-Benzylideneaminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol and benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolic hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol and benzyl alcohol.
Substitution: Various substituted phenol derivatives
類似化合物との比較
4-Benzylideneaminophenol can be compared with other Schiff bases and phenolic compounds:
Similar Compounds:
Uniqueness:
Structural Features: 4-Benzylideneaminophenol has a unique combination of a phenolic hydroxyl group and a benzylideneamino group, which imparts distinct chemical reactivity and biological activity
Applications: Its broad-spectrum antimicrobial and antidiabetic activities, along with its use in polymerization reactions, make it a versatile compound in scientific research and industrial applications
特性
IUPAC Name |
4-(benzylideneamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLIIQDQAUXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031971 | |
| Record name | 4-(Benzylideneamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-53-4, 40340-14-5 | |
| Record name | 4-(Benzylideneamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, p-(benzylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylideneaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040340145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzalaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzylideneamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylideneaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzylideneaminophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GT4SC5XWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of 4-Benzylideneaminophenol?
A: Research suggests that 4-Benzylideneaminophenol exhibits promising antifungal activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as Cryptococcus neoformans []. Notably, it demonstrates potent activity against dermatophytes, fungi responsible for skin infections []. Further research is needed to fully elucidate its mechanism of action and potential for clinical application.
Q2: Can 4-Benzylideneaminophenol be used in chemical synthesis?
A: Yes, 4-Benzylideneaminophenol can be employed as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex heterocyclic compounds like 2,7-dioxa-5,10-diaza-3λ5,8λ5-diphospha-1,6(1,4)-dibenzenacyclodecaphanes [].
Q3: How is 4-Benzylideneaminophenol synthesized?
A: 4-Benzylideneaminophenol can be synthesized through a condensation reaction between 4-aminophenol and benzaldehyde [, ]. This reaction typically proceeds efficiently under mild conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
